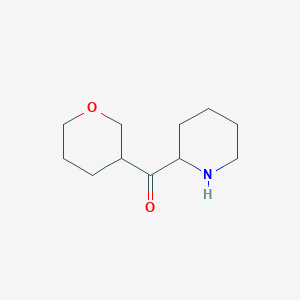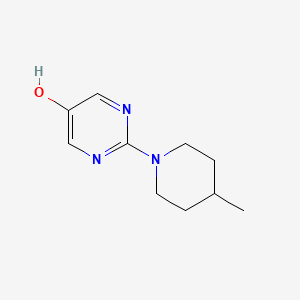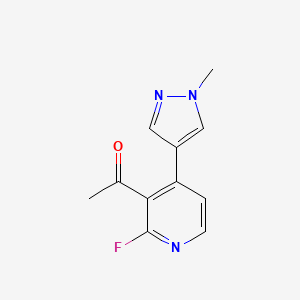
3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico es un compuesto químico que pertenece a la clase de los benzofuranos. Este compuesto se caracteriza por la presencia de un grupo difluorometoxi, un grupo nitro y un grupo ácido carboxílico unidos a un anillo benzofurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico generalmente implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de benzofurano: El anillo de benzofurano se puede sintetizar a través de una reacción de ciclación que involucra un precursor adecuado.
Introducción del grupo difluorometoxi: El grupo difluorometoxi se puede introducir usando un reactivo de difluorometilación bajo condiciones de reacción específicas.
Nitración: El grupo nitro se introduce a través de una reacción de nitración utilizando un agente de nitración como el ácido nítrico.
Carboxilación: El grupo ácido carboxílico se introduce a través de una reacción de carboxilación, que a menudo implica el uso de dióxido de carbono.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico pueden implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes para ampliar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno o los hidruros metálicos.
Sustitución: El grupo difluorometoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro puede producir ácido 3-(difluorometoxi)-5-aminobenzofurano-2-carboxílico.
Aplicaciones Científicas De Investigación
El ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(ciclopropilmetoxi)-4-(difluorometoxi)benzoico: Este compuesto comparte similitudes estructurales con el ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico, pero tiene un grupo ciclopropilmetoxi en lugar de un grupo nitro.
4-Difluorometoxi-3-hidroxibenzaldehído: Este compuesto tiene un grupo difluorometoxi similar, pero carece del anillo de benzofurano y del grupo nitro.
Unicidad
El ácido 3-(difluorometoxi)-5-nitrobenzofurano-2-carboxílico es único debido a la combinación de sus grupos difluorometoxi, nitro y ácido carboxílico unidos a un anillo de benzofurano.
Propiedades
Fórmula molecular |
C10H5F2NO6 |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO6/c11-10(12)19-7-5-3-4(13(16)17)1-2-6(5)18-8(7)9(14)15/h1-3,10H,(H,14,15) |
Clave InChI |
ZWGYBYYJRMGUEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(O2)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)


![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)






![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)
![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
